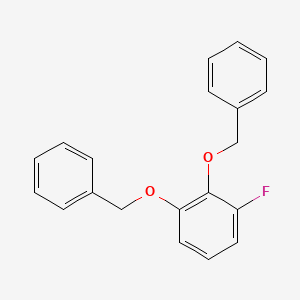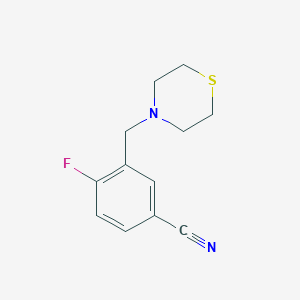![molecular formula C18H35N3O3 B14774944 tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate](/img/structure/B14774944.png)
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a tert-butyl group, an amino acid derivative, and a cyclohexyl ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate typically involves the following steps:
Formation of the Amino Acid Derivative: The starting material, (S)-2-amino-3-methylbutanoic acid, is first converted into its corresponding amide using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Cyclohexyl Ring Introduction: The amide is then reacted with cyclohexylamine under mild conditions to form the cyclohexyl derivative.
Carbamate Formation: Finally, the tert-butyl carbamate group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can further enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as molybdenum trioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted carbamate derivatives with varying functional groups.
Aplicaciones Científicas De Investigación
tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic transformations.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential as a prodrug or drug delivery system due to its stability and reactivity.
Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate involves its ability to act as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective deprotection is crucial in multi-step organic synthesis, allowing for the sequential construction of complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group applications.
tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate: Another carbamate with an ethoxyethyl group, used in similar contexts.
Uniqueness
tert-Butyl (2-((S)-2-amino-3-methylbutanamido)cyclohexyl)(ethyl)carbamate is unique due to its combination of a cyclohexyl ring and an amino acid derivative, providing distinct steric and electronic properties that can be exploited in specific synthetic applications. Its stability and reactivity make it a valuable tool in organic synthesis and research.
Propiedades
Fórmula molecular |
C18H35N3O3 |
|---|---|
Peso molecular |
341.5 g/mol |
Nombre IUPAC |
tert-butyl N-[2-[(2-amino-3-methylbutanoyl)amino]cyclohexyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H35N3O3/c1-7-21(17(23)24-18(4,5)6)14-11-9-8-10-13(14)20-16(22)15(19)12(2)3/h12-15H,7-11,19H2,1-6H3,(H,20,22) |
Clave InChI |
MEELSOBURCLVDH-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2,3-Difluoro-5-(3-methoxycyclobutyl)oxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14774881.png)

![4-Benzyl-N-(tert-butyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-5-carboxamide](/img/structure/B14774887.png)

![(5R)-6-azabicyclo[3.2.1]octane-5-carboxylic acid;hydrochloride](/img/structure/B14774890.png)



![3,5-Difluoro-2'-methoxy-[1,1'-biphenyl]-2-amine](/img/structure/B14774907.png)



